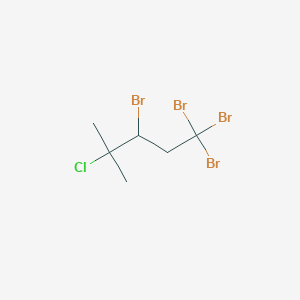![molecular formula C14H17NO2S B14590553 N-{2-[(2-Oxocyclohexyl)sulfanyl]phenyl}acetamide CAS No. 61189-26-2](/img/structure/B14590553.png)
N-{2-[(2-Oxocyclohexyl)sulfanyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(2-Oxocyclohexyl)sulfanyl]phenyl}acetamide is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a cyclohexyl group bonded to a phenyl ring through a sulfur atom, with an acetamide group attached to the phenyl ring. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-Oxocyclohexyl)sulfanyl]phenyl}acetamide typically involves the reaction of 2-mercaptophenylacetic acid with cyclohexanone under acidic conditions to form the desired product. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the production process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[(2-Oxocyclohexyl)sulfanyl]phenyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclohexyl ring can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N-{2-[(2-Oxocyclohexyl)sulfanyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mécanisme D'action
The mechanism of action of N-{2-[(2-Oxocyclohexyl)sulfanyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. Additionally, the acetamide group can participate in hydrogen bonding interactions, further modulating the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{4-[(2-Oxocyclohexyl)sulfonyl]phenyl}acetamide: Similar structure but with a sulfonyl group instead of a sulfanyl group.
N-phenyl-2-(phenylsulfanyl)acetamide: Similar structure but with a phenyl group instead of a cyclohexyl group.
Uniqueness
N-{2-[(2-Oxocyclohexyl)sulfanyl]phenyl}acetamide is unique due to the presence of both a cyclohexyl ring and a sulfanyl group, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
61189-26-2 |
|---|---|
Formule moléculaire |
C14H17NO2S |
Poids moléculaire |
263.36 g/mol |
Nom IUPAC |
N-[2-(2-oxocyclohexyl)sulfanylphenyl]acetamide |
InChI |
InChI=1S/C14H17NO2S/c1-10(16)15-11-6-2-4-8-13(11)18-14-9-5-3-7-12(14)17/h2,4,6,8,14H,3,5,7,9H2,1H3,(H,15,16) |
Clé InChI |
QKLZPWRDCOVYPG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=CC=C1SC2CCCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(1,2,3,3-Tetraphenylprop-2-en-1-ylidene)amino]oxy}acetic acid](/img/structure/B14590472.png)
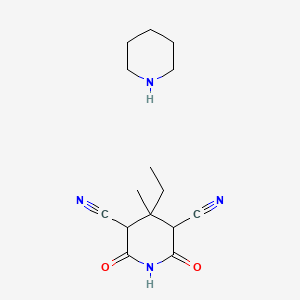
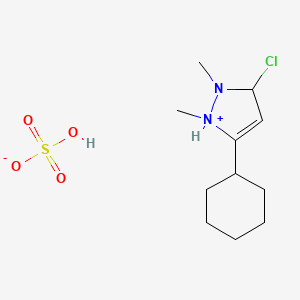
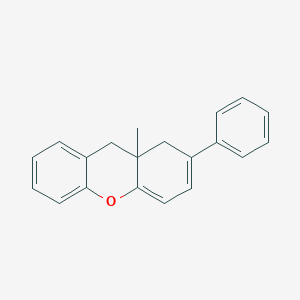


![{5-Chloro-2-[(2,3-dimethoxypropyl)amino]phenyl}(phenyl)methanone](/img/structure/B14590525.png)
![2,6-Bis[(diethylamino)methyl]-4-nitrophenol](/img/structure/B14590526.png)
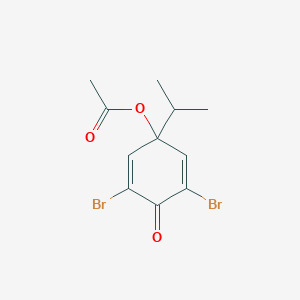
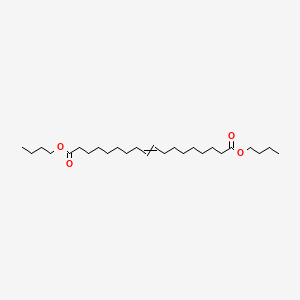
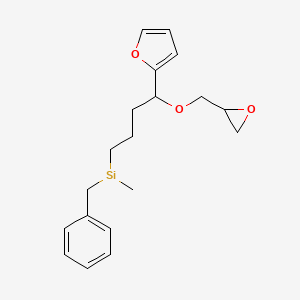
![1-[Bis(2,3-dibromopropoxy)methoxy]-2,3-dibromopropane](/img/structure/B14590548.png)

